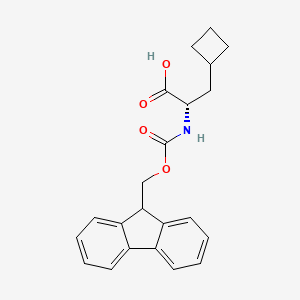

Fmoc-ala(beta-cyclobutyl)-oh

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)20(12-14-6-5-7-14)23-22(26)27-13-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-4,8-11,14,19-20H,5-7,12-13H2,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJRBUNCWCPLNH-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701147438 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478183-62-9 | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701147438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-ala(beta-cyclobutyl)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fmoc-Ala(β-cyclobutyl)-OH: A Technical Guide for Advanced Peptide Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-Ala(β-cyclobutyl)-OH, a non-natural amino acid derivative crucial for the development of novel peptide therapeutics. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core data, experimental protocols, and relevant workflows associated with this unique building block.

Core Physicochemical Properties

Fmoc-Ala(β-cyclobutyl)-OH, systematically named (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is a Fmoc-protected derivative of alanine featuring a cyclobutyl moiety on the beta-carbon.[1][2] This structural feature imparts unique conformational constraints on peptides, potentially enhancing their stability, bioactivity, and resistance to enzymatic degradation.[2] The compound is typically supplied as a pale white to off-white solid with a purity of ≥97%, as determined by HPLC.[2]

The key physicochemical data for Fmoc-Ala(β-cyclobutyl)-OH are summarized in the table below.

| Property | Value | Source(s) |

| Systematic Name | (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [1] |

| CAS Number | 478183-62-9 | [1][2] |

| Molecular Formula | C₂₂H₂₃NO₄ | [1][2] |

| Molecular Weight | 365.42 g/mol | [1] |

| Appearance | Pale white or White to off-white solid | [2] |

| Purity | ≥97% (HPLC) | [2] |

| Storage Conditions | 0 - 8 °C | [2] |

| SMILES String | OC(=O)--INVALID-LINK--NC(=O)OCC2c3ccccc3-c4ccccc24 | |

| InChI Key | FOJRBUNCWCPLNH-FQEVSTJZSA-N |

Note: Specific values for melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Experimental Protocols

The following sections detail generalized, yet established, experimental protocols relevant to the synthesis, characterization, and application of Fmoc-Ala(β-cyclobutyl)-OH. These methods are based on standard procedures for Fmoc-protected amino acids.

Synthesis of Fmoc-Ala(β-cyclobutyl)-OH

The synthesis of Fmoc-protected amino acids is typically achieved by reacting the free amino acid with a Fmoc-donating reagent under basic conditions. A representative protocol is as follows:

-

Dissolution: The free amino acid, β-cyclobutyl-L-alanine, is dissolved in an aqueous solution of a mild base, such as 10% sodium carbonate.

-

Fmoc-Donation: A solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in an organic solvent like dioxane is added dropwise to the amino acid solution at a reduced temperature (e.g., in an ice bath).

-

Reaction: The mixture is stirred for several hours at room temperature to allow the reaction to proceed to completion.

-

Work-up: The reaction mixture is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc-donating reagent and byproducts.

-

Acidification: The aqueous layer is carefully acidified to a pH of approximately 2 using a strong acid, such as hydrochloric acid, which protonates the carboxylic acid and causes the product to precipitate.

-

Extraction & Purification: The precipitated product is extracted into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. Further purification can be achieved by recrystallization or flash chromatography.

Characterization of Fmoc-Ala(β-cyclobutyl)-OH

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA). The Fmoc group's strong absorbance allows for detection at wavelengths around 254 nm or 301 nm.[3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound, verifying its identity.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule, ensuring the Fmoc group is correctly attached and the cyclobutyl moiety is intact.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Ala(β-cyclobutyl)-OH is designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] The general cycle for incorporating this amino acid into a growing peptide chain on a solid support (resin) is outlined below.

-

Resin Swelling: The solid-phase resin (e.g., Rink Amide or Wang resin) is swollen in a suitable solvent, typically N,N-dimethylformamide (DMF).[3]

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound peptide is removed using a 20% solution of piperidine in DMF. This exposes a free amine for the next coupling step.[3][4]

-

Washing: The resin is thoroughly washed with DMF to remove piperidine and the Fmoc-piperidine adduct.[3]

-

Amino Acid Coupling: a. Activation: Fmoc-Ala(β-cyclobutyl)-OH is pre-activated in a solution with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. b. Coupling: The activated amino acid solution is added to the resin, and the mixture is agitated to facilitate the formation of the peptide bond. The reaction's completeness can be monitored using a qualitative method like the Kaiser test.[3]

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[3]

Visualized Workflows

The following diagrams illustrate the key chemical logic and workflows associated with the use of Fmoc-Ala(β-cyclobutyl)-OH.

Caption: General workflow for the synthesis of Fmoc-Ala(β-cyclobutyl)-OH.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

An In-depth Technical Guide to the Structure and Synthesis of Fmoc-β-Cyclobutyl-Alanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-β-cyclobutyl-alanine is a synthetic amino acid derivative that serves as a valuable building block in peptide synthesis and drug discovery. Its unique cyclobutyl moiety introduces conformational constraints into peptide backbones, influencing their secondary structure and biological activity. This technical guide provides a comprehensive overview of the structure and synthesis of Fmoc-β-cyclobutyl-alanine, including detailed experimental protocols, quantitative data, and logical workflows to aid researchers in its effective utilization.

Structure and Properties

Fmoc-β-cyclobutyl-alanine, systematically named (2S)-3-cyclobutyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, is characterized by a β-amino acid core with a cyclobutyl group attached to the β-carbon. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it highly suitable for solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of Fmoc-L-β-Cyclobutyl-Alanine

| Property | Value |

| CAS Number | 478183-62-9 |

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.43 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥97% |

| Storage Conditions | 0 - 8 °C |

Data sourced from commercial suppliers.

Synthesis of Fmoc-β-Cyclobutyl-Alanine

The synthesis of Fmoc-β-cyclobutyl-alanine is a two-step process that involves the preparation of the free β-amino acid, β-cyclobutyl-alanine, followed by the protection of its amino group with the Fmoc moiety.

Synthesis of β-Cyclobutyl-Alanine (3-amino-3-cyclobutylpropanoic acid)

A plausible synthetic route to β-cyclobutyl-alanine involves the reductive cleavage of a suitably substituted isoxazolidin-5-one.

Logical Workflow for the Synthesis of β-Cyclobutyl-Alanine

Caption: Synthesis of β-Cyclobutyl-Alanine.

Experimental Protocol: Synthesis of (±)-3-amino-3-cyclobutylpropanoic acid

This protocol is adapted from a known procedure for a similar compound.

-

Reductive Cleavage:

-

To a solution of 2-benzyl-3-cyclobutyl-isoxazolidin-5-one (1.0 eq) in ethanol, add dihydroxypalladium on carbon (Pd(OH)₂/C, ~10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield (±)-3-amino-3-cyclobutylpropanoic acid.

-

Table 2: Quantitative Data for the Synthesis of β-Cyclobutyl-Alanine (Hypothetical)

| Step | Starting Material | Product | Reagents | Yield | Purity |

| 1 | 2-benzyl-3-cyclobutyl-isoxazolidin-5-one | (±)-3-amino-3-cyclobutylpropanoic acid | H₂, Pd(OH)₂/C, Ethanol | ~70-80% | >95% |

Note: The yield and purity are estimated based on similar reported reactions and may vary.

Fmoc Protection of β-Cyclobutyl-Alanine

The final step is the protection of the amino group of β-cyclobutyl-alanine using standard Fmoc chemistry.

Logical Workflow for Fmoc Protection

Caption: Fmoc Protection of β-Cyclobutyl-Alanine.

Experimental Protocol: Fmoc Protection of (±)-3-amino-3-cyclobutylpropanoic acid

This protocol is a general procedure adaptable for β-amino acids.[1][2]

-

Dissolve (±)-3-amino-3-cyclobutylpropanoic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 eq) in dioxane or acetone to the amino acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours or until the reaction is complete as monitored by TLC.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield Fmoc-(±)-β-cyclobutyl-alanine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Table 3: Quantitative Data for Fmoc Protection (Typical)

| Step | Starting Material | Product | Reagents | Yield | Purity |

| 2 | (±)-3-amino-3-cyclobutylpropanoic acid | Fmoc-(±)-β-cyclobutyl-alanine | Fmoc-Cl, Na₂CO₃, Dioxane/Water | 80-95% | >98% |

Note: The yield and purity are typical for Fmoc protection reactions of amino acids.[2]

Characterization Data (Reference)

Table 4: ¹H NMR Data for Fmoc-β-Alanine in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.74 | d | 2H | Ar-H (Fmoc) |

| 7.56 | d | 2H | Ar-H (Fmoc) |

| 7.38 | t | 2H | Ar-H (Fmoc) |

| 7.29 | t | 2H | Ar-H (Fmoc) |

| 4.39 | d | 2H | Fmoc-CH₂ |

| 4.19 | t | 1H | Fmoc-CH |

| 3.47 | d | 2H | NH-CH₂ |

| 2.60 | t | 2H | CH₂-COOH |

Applications in Research and Drug Development

Fmoc-β-cyclobutyl-alanine is primarily used in the synthesis of peptides with modified backbones. The cyclobutyl group can:

-

Induce specific secondary structures: The steric bulk of the cyclobutyl group can favor certain dihedral angles, leading to the formation of turns or helical structures.

-

Increase proteolytic stability: The non-natural side chain can hinder the recognition and cleavage of the peptide by proteases.

-

Modulate receptor binding: The constrained conformation can lead to higher binding affinity and selectivity for biological targets.

These properties make it a valuable tool for medicinal chemists in the design of novel peptide-based therapeutics with improved pharmacological profiles.

Conclusion

This technical guide has outlined the structure, synthesis, and potential applications of Fmoc-β-cyclobutyl-alanine. The provided experimental protocols and logical workflows offer a practical framework for researchers to synthesize and utilize this important building block in their research and development endeavors. While specific characterization data for the title compound remains elusive in publicly accessible domains, the provided reference data for a similar compound can serve as a useful guide for its identification and quality control.

References

Technical Guide: Fmoc-Ala(beta-cyclobutyl)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-Ala(beta-cyclobutyl)-OH, a non-canonical amino acid derivative crucial for advanced peptide synthesis. Its unique cyclobutyl side chain offers significant advantages in drug discovery and development by introducing conformational constraints and enhancing the stability of synthetic peptides.

Core Compound Data

This compound is a key building block used in Solid-Phase Peptide Synthesis (SPPS).[1][2] The cyclobutyl moiety provides structural rigidity, which can influence the peptide's secondary structure and improve its pharmacological properties, such as binding affinity and resistance to enzymatic degradation.[3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a base-labile protecting group for the α-amino group, fundamental to the most widely used SPPS strategies.[4]

It is important to note that this compound exists as two stereoisomers, the L-form and the D-form, which have distinct CAS numbers. The L-form is generally referred to as Fmoc-L-Ala(beta-cyclobutyl)-OH or Fmoc-L-cyclobutylalanine.

Physicochemical Properties

A summary of the key quantitative data for the L-form of the compound is presented below.

| Property | Value | References |

| CAS Number | 478183-62-9 (L-form) | [5][6][7] |

| 478183-63-0 (D-form) | ||

| Molecular Formula | C₂₂H₂₃NO₄ | [5] |

| Molecular Weight | 365.42 g/mol | [5] |

| Appearance | White to off-white solid | [8] |

| Purity | ≥97% (by HPLC) | [8] |

| Predicted pKa | 3.93 ± 0.10 | [9] |

| Predicted Boiling Point | 592.2 ± 33.0 °C | [9] |

| Predicted Density | 1.261 ± 0.06 g/cm³ | [9] |

| Storage Temperature | 0°C | [9] |

Applications in Research and Drug Development

The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.[1] Its incorporation can lead to:

-

Enhanced Stability : The cyclobutyl group can protect the peptide backbone from proteolytic cleavage, increasing its in vivo half-life.[1]

-

Conformational Rigidity : By limiting the flexibility of the peptide chain, this amino acid helps in designing peptides that adopt specific secondary structures, which can lead to higher binding affinity and selectivity for biological targets.[3]

-

Novel Therapeutics : It is used in the development of new peptide-based drugs targeting a range of biological pathways.[2] Its unique structure allows for the exploration of novel chemical space in drug design.[3]

-

Protein Engineering : Researchers use this compound to modify protein structures to investigate functionality and improve stability.[1]

Experimental Protocols

Representative Protocol: Incorporation of this compound via SPPS

Objective: To couple this compound to a resin-bound peptide chain.

Materials:

-

Peptide synthesis resin (e.g., Rink Amide or 2-chlorotrityl resin) with a free N-terminal amine.

-

This compound.

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).

-

Coupling Reagents:

-

Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

-

-

Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA).

-

Inert gas (Nitrogen or Argon).

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in a suitable reaction vessel.[10]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.[4]

-

Agitate the mixture using an inert gas stream or mechanical shaking for 5-10 minutes.[4][10]

-

Drain the solution and repeat the deprotection step once more.

-

Wash the resin thoroughly with DMF (5-6 times) followed by IPA (2-3 times) and finally DMF (2-3 times) to remove all traces of piperidine.[4]

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound (typically 3-4 equivalents relative to the resin loading) and an equimolar amount of the activator (e.g., HBTU) in DMF.[4]

-

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to the solution.[4]

-

Allow the mixture to pre-activate for 3-8 minutes.[4]

-

-

Coupling:

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.[11]

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid in the target peptide sequence.

Note: The completion of coupling and deprotection steps can be monitored using colorimetric tests such as the Kaiser test. After the full peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4][11]

Logical Workflow Visualization

The following diagram illustrates the cyclical workflow of Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry, which is the primary application for this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. chempep.com [chempep.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 478183-62-9 [amp.chemicalbook.com]

- 7. CAS NO. 478183-62-9 | this compound | C22H23NO4 [localpharmaguide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | 478183-62-9 [amp.chemicalbook.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

Introduction: The Quest for Conformational Control in Peptides

An In-Depth Technical Guide on the Role of the Cyclobutyl Group in Peptide Conformation

For Researchers, Scientists, and Drug Development Professionals

Peptides are remarkable biomolecules that mediate a vast array of physiological processes, making them attractive candidates for therapeutic development. However, their inherent flexibility and susceptibility to proteolytic degradation often limit their clinical utility. A primary goal in peptide-based drug design is to overcome these limitations by introducing conformational constraints. By pre-organizing a peptide into its bioactive conformation, it is possible to enhance binding affinity, increase specificity, and improve metabolic stability.

The incorporation of non-natural, sterically constrained amino acids is a powerful strategy to achieve this conformational control. Among these, amino acids featuring a cyclobutyl ring have emerged as versatile tools for modulating the peptide backbone. The unique, puckered three-dimensional structure of the cyclobutane moiety offers a robust method for restricting torsional freedom and directing the peptide's fold. This technical guide provides a comprehensive overview of the role of the cyclobutyl group in influencing peptide conformation, summarizing key quantitative data and detailing relevant experimental protocols for its study and application.

The Cyclobutyl Group: A Unique Conformational Tool

The cyclobutane ring is a strained carbocycle characterized by a non-planar, puckered structure and longer C-C bond lengths compared to saturated acyclic systems.[1] When incorporated into an amino acid scaffold, either as part of the backbone (e.g., 2-aminocyclobutane-1-carboxylic acid) or as a side chain, this rigidity significantly limits the available conformational space of the peptide.[1][2] This constraint is the foundation of its utility in peptide design, allowing for the stabilization of specific secondary structures.

The stereochemistry of the substituents on the cyclobutane ring is a critical determinant of the resulting peptide conformation. High-resolution NMR experiments have shown that the relative configuration of the amino and carboxyl groups profoundly influences the peptide's folding pattern.[3]

-

Trans-Cyclobutane Residues : Peptides containing trans-2-aminocyclobutane-1-carboxylic acid residues tend to adopt more folded, compact structures in solution. This is often driven by the formation of stable intra- or inter-residue hydrogen bonds.[3]

-

Cis-Cyclobutane Residues : In contrast, peptides incorporating the cis-isomer typically adopt extended, strand-like conformations.[3]

This predictable control over the peptide backbone makes cyclobutane amino acids powerful building blocks for designing peptides with defined secondary structures.

Applications in Stabilizing Secondary Structures and Drug Design

The ability to enforce specific conformations has led to the successful application of cyclobutyl groups in several areas of peptide science and drug development.

Peptide Stapling for Helical Stabilization

The α-helix is a critical secondary structure for many protein-protein interactions. "Stapled" peptides, which use a synthetic brace to lock a peptide into a helical conformation, have shown great promise as therapeutics. Cyclobutane-bearing unnatural amino acids have been rationally designed as anchoring residues for ring-closing metathesis (RCM) to create these staples.[2][4] This approach not only stabilizes the helical structure but also enhances proteolytic resistance.[2] Circular dichroism (CD) experiments have quantified this stabilization, showing a dramatic increase in helicity compared to the linear counterparts.[2]

Development of Peptidomimetics and Bioactive Analogs

Cyclobutane amino acids are valuable building blocks for peptidomimetics, which are small molecules designed to mimic the structure and function of a natural peptide.[5] By replacing a natural amino acid with a cyclobutane-containing analog, researchers can improve pharmacokinetic properties such as metabolic stability.[1] For example, analogs of the immunomodulatory peptide tuftsin (Thr-Lys-Pro-Arg) were synthesized with cyclobutane-based amino acids.[6] Certain analogs demonstrated not only significantly higher biological activity in stimulating interleukin-6 (IL-6) secretion but also exhibited high resistance to enzymatic degradation in human serum.[6]

Case Study: Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides capable of crossing cellular membranes, making them promising vectors for drug delivery.[7] The spatial arrangement of cationic charges is crucial for their function. Studies on hybrid peptides containing cyclobutane amino acids revealed that while conformational restriction is important, excessive rigidity can be detrimental. Peptides containing a very rigid cyclobutane β-amino acid were precluded from adopting the defined conformation necessary for efficient cell uptake.[7] In contrast, their more flexible γ,γ-homologues, featuring a cyclobutane γ-amino acid, adopted a well-defined secondary structure with an optimal inter-guanidinium distance of 8–10 Å, leading to higher activity and significant intracellular accumulation.[7] This highlights the delicate balance between conformational pre-organization and the dynamic flexibility required for biological function.

Quantitative Data Summary

The conformational and biological effects of incorporating cyclobutyl groups into peptides have been quantified across various studies. The following tables summarize key findings.

Table 1: Helicity of Cyclobutane-Stapled Peptides vs. Linear Peptides

| Peptide ID | Description | % Helicity (from CD) | Data Source(s) |

|---|---|---|---|

| EK1 | Linear peptide | 13.6% | [2] |

| SEK1-12-1 | Stapled with E7-E7 cyclobutane residues | 59.2% | [2] |

| SEK1-12-5 | Stapled counterpart without α-methyl group | 33.8% | [2] |

Data derived from studies on stapled peptides targeting the spike protein of SARS-CoV-2.

Table 2: Biological Activity of Cyclobutyl-Containing Peptide Analogs

| Peptide | Target/Application | Key Quantitative Result | Data Source(s) |

|---|---|---|---|

| [MThr1]tuftsin | Immunomodulation | More active than parent tuftsin at 2 x 10-7 M | [6] |

| [MVal3]tuftsin isomer | Immunomodulation | Considerably more active than parent tuftsin at 2 x 10-7 M | [6] |

| Dodecapeptide CPP | Anti-parasitic | Substantial microbicidal activity on Leishmania at 50 µM | [7] |

| γ,γ-homologue CPPs | Cell Penetration | Showed optimal inter-guanidinium distance of 8–10 Å |[7] |

Experimental Protocols

The synthesis and analysis of cyclobutyl-containing peptides require a combination of specialized organic synthesis and standard biophysical techniques.

Synthesis of Cyclobutane β-Amino Acids

Enantioselective synthesis of cyclobutane β-amino acids can be challenging. One established strategy involves a [2+2] photocycloaddition reaction between a chiral precursor and ethylene to construct the cyclobutane ring, followed by controlled degradation of the precursor to yield the desired amino acid.[8]

-

Key Reaction : [2+2] photocycloaddition of a chiral uracil equivalent with ethylene.

-

Starting Materials : A chiral bicyclic compound derived from uracil, ethylene gas.

-

Procedure Outline :

-

Photochemical reaction of the chiral precursor and ethylene to form the cyclobutane adduct.

-

Controlled degradation of the heterocyclic ring of the adduct.

-

Purification of the resulting enantiomerically pure (+)-(1S,2R) or (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acid.

-

-

Yields : Overall yields of 20-33% with >97% enantiomeric excess have been reported.

Solid-Phase Peptide Synthesis (SPPS)

Incorporation of the synthesized cyclobutyl amino acid into a peptide sequence is achieved via standard Fmoc/tBu solid-phase peptide synthesis.[5][9][10]

-

Resin : Rink Amide resin for C-terminal amides or Wang/2-chlorotrityl resin for C-terminal acids.[5][11]

-

Protocol :

-

Resin Swelling : Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[9]

-

Fmoc Deprotection : Treat the resin with a 20% solution of piperidine in DMF for 5-30 minutes to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF.[5][9]

-

Amino Acid Coupling :

-

Activate the Fmoc-protected amino acid (natural or cyclobutyl analog, 1.5-5 equivalents) using a coupling agent like HBTU (1.5 equiv) and an activator base like DIEA (2 equiv) in DMF.[5]

-

Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours (or shorter with microwave assistance).[5]

-

Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF and DCM.

-

-

Iteration : Repeat steps 2 and 3 for each amino acid in the sequence.

-

Cleavage and Deprotection : After the final coupling, treat the dried peptide-resin with a cleavage cocktail (e.g., Trifluoroacetic acid/H₂O/Triisopropylsilane 95:2.5:2.5 v/v) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

-

Purification : Precipitate the crude peptide in cold diethyl ether, dissolve the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[5] Confirm identity via mass spectrometry.[5]

-

Conformational Analysis: NMR Spectroscopy

High-resolution NMR is the primary method for determining the solution-state conformation of these peptides.[3]

-

Sample Preparation : Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O).

-

Data Acquisition : Acquire a suite of 1D and 2D NMR spectra on a high-field spectrometer (e.g., 400-950 MHz).

-

1D ¹H : Initial assessment of sample purity and folding.

-

2D TOCSY : To assign all proton resonances within a given amino acid spin system.

-

2D NOESY/ROESY : To identify through-space correlations between protons that are close (< 5 Å). The pattern of sequential, medium-range, and long-range NOEs is used to define the secondary structure.[12]

-

¹H-¹³C HSQC/HMBC : For assigning carbon resonances and aiding in sequence confirmation.

-

-

Data Analysis :

-

Chemical Shifts : Deviations of Hα, Cα, and Cβ chemical shifts from random coil values can indicate the presence of stable secondary structures.[13]

-

³JHNα Coupling Constants : The magnitude of the coupling constant between the amide proton and the α-proton can be used in the Karplus equation to estimate the backbone dihedral angle φ.[14]

-

NOE Constraints : The intensities of NOE cross-peaks are converted into upper-limit distance constraints between protons. These constraints are then used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.[12][15]

-

Conformational Analysis: X-ray Crystallography

X-ray crystallography provides an atomic-resolution view of the peptide's conformation in the solid state.

-

Protocol :

-

Crystallization : Screen for crystallization conditions using vapor diffusion methods (hanging-drop or sitting-drop).[6][16] Mix the purified peptide solution with a range of commercially available or in-house screening solutions containing different precipitants (e.g., PEGs, salts), buffers, and additives.[6]

-

Crystal Optimization : Optimize initial "hits" by systematically varying the concentrations of precipitant, peptide, and pH to grow single, well-ordered crystals of suitable size for diffraction (>0.1 mm).[16]

-

Data Collection : Harvest a crystal, cryo-protect it (e.g., by soaking in a solution with glycerol or ethylene glycol), and flash-cool it in liquid nitrogen. Collect X-ray diffraction data using a diffractometer, often at a synchrotron source for high intensity.[17]

-

Structure Solution and Refinement : Process the diffraction data to obtain electron density maps. A molecular model is then built into this map and refined to best fit the experimental data, resulting in a final atomic-resolution structure.[17]

-

Conclusion and Future Outlook

The cyclobutyl group is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. Its rigid, puckered structure provides a predictable means of constraining peptide backbones, with the cis and trans stereoisomers capable of inducing extended and folded conformations, respectively. This has been leveraged to stabilize α-helices, enhance biological activity, and improve the pharmacokinetic profiles of bioactive peptides. However, as demonstrated in the context of cell-penetrating peptides, the application of such rigid constraints must be carefully balanced against the potential need for conformational flexibility to achieve optimal function.

Future research will likely focus on expanding the library of synthetically accessible cyclobutane amino acids with diverse functional groups, enabling their use as pharmacophoric elements. Their continued integration into advanced peptide architectures, such as bicyclic peptides and peptide-drug conjugates, will further unlock their potential for creating next-generation therapeutics with superior efficacy, specificity, and stability.

References

- 1. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. rsc.org [rsc.org]

- 6. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. users.dimi.uniud.it [users.dimi.uniud.it]

- 13. Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Complete relaxation matrix refinement of NMR structures of proteins using analytically calculated dihedral angle derivatives of NOE intensities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 17. phys.libretexts.org [phys.libretexts.org]

Fmoc-β-cyclobutyl-alanine: A Technical Guide for Novel Therapeutic Peptide Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pursuit of novel therapeutic peptides with enhanced pharmacological properties is a cornerstone of modern drug discovery. The incorporation of non-proteinogenic amino acids represents a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, Fmoc-β-cyclobutyl-alanine stands out as a promising building block. Its unique cyclobutyl side chain can impart significant structural constraints, leading to peptides with improved stability, solubility, and biological activity.[1] This technical guide provides an in-depth overview of the application of Fmoc-β-cyclobutyl-alanine in the development of next-generation therapeutic peptides, complete with experimental protocols and conceptual frameworks for understanding their mechanism of action.

Quantitative Data on Peptides Incorporating β-cyclobutyl-alanine

The inclusion of β-cyclobutyl-alanine into a peptide sequence can significantly influence its biological activity and pharmacokinetic profile. While comprehensive quantitative data for a wide range of peptides containing this specific amino acid is still emerging in publicly available literature, the following tables illustrate the types of data that are critical for evaluating such novel peptides. The values presented are hypothetical examples based on typical observations for peptides modified with unnatural amino acids and are intended for illustrative purposes.

Table 1: In Vitro Biological Activity

| Peptide ID | Target | Assay Type | IC50 / EC50 (nM) | Binding Affinity (Kd, nM) |

| Peptide-CycBu-001 | GPCR-X | cAMP Inhibition | 15.2 | 5.8 |

| Peptide-CycBu-002 | Enzyme-Y | Protease Inhibition | 45.7 | 22.1 |

| Peptide-CycBu-003 | Protein-Z Interaction | ELISA | 120.5 | 68.3 |

| Wild-Type Peptide | GPCR-X | cAMP Inhibition | 250.0 | 150.0 |

Table 2: Pharmacokinetic Parameters

| Peptide ID | Administration Route | Half-life (t1/2, hours) | Bioavailability (%) | Clearance (mL/min/kg) |

| Peptide-CycBu-001 | Intravenous | 8.5 | 100 | 0.5 |

| Peptide-CycBu-001 | Subcutaneous | 7.9 | 85 | - |

| Wild-Type Peptide | Intravenous | 1.2 | 100 | 3.2 |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing Fmoc-β-cyclobutyl-alanine. The following protocols are based on established solid-phase peptide synthesis (SPPS) and common biological assays.

Solid-Phase Peptide Synthesis (SPPS) of a β-cyclobutyl-alanine Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide using Fmoc chemistry.

Workflow for Solid-Phase Peptide Synthesis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-L-amino acids (including Fmoc-β-cyclobutyl-L-alanine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Amino Acid Coupling:

-

In a separate tube, dissolve Fmoc-β-cyclobutyl-L-alanine (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 2 hours.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Washing: Wash the resin as in step 3.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DMF and DCM, then dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

-

Purification and Analysis:

-

Centrifuge to pellet the crude peptide, wash with cold ether, and dry.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

-

GPCR Activity Assay: cAMP Measurement

This protocol is for determining the effect of a β-cyclobutyl-alanine-containing peptide on a Gs or Gi-coupled GPCR.

Workflow for cAMP Measurement Assay

References

An In-Depth Technical Guide to the Stability and Solubility of Fmoc-Ala(beta-cyclobutyl)-oh

This technical guide provides a comprehensive overview of the stability and solubility of Fmoc-Ala(beta-cyclobutyl)-OH, a key building block in solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and drug development professionals, this document compiles available data, outlines detailed experimental protocols for characterization, and presents logical workflows to facilitate its effective use in peptide synthesis and other applications.

Introduction

This compound is a non-canonical amino acid derivative valued for its unique structural properties. The presence of the beta-cyclobutyl group on the alanine side-chain introduces conformational constraints and steric bulk, which can influence the biological activity and metabolic stability of peptides incorporating this residue. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its straightforward incorporation into peptide chains using standard SPPS methodologies. An understanding of the stability and solubility of this building block is critical for optimizing synthesis protocols, ensuring high yields, and maintaining the purity of the final peptide product.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 478183-62-9 |

| Molecular Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.43 g/mol |

| Appearance | White to off-white solid |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling during SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences. This compound, with its bulky and hydrophobic side chain, is expected to be readily soluble in polar aprotic solvents commonly used in peptide synthesis.

Estimated Solubility Data

| Solvent | Estimated Solubility (mg/mL) | Estimated Solubility (M) | Notes |

| N,N-Dimethylformamide (DMF) | > 100 | > 0.27 | Generally high solubility is expected. Sonication may aid dissolution. |

| N-Methyl-2-pyrrolidone (NMP) | > 100 | > 0.27 | NMP is a strong solvent for many Fmoc-amino acids and high solubility is anticipated. |

| Dimethyl sulfoxide (DMSO) | > 100 | > 0.27 | High solubility is expected. Use of anhydrous DMSO is recommended. |

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

This protocol outlines a standard procedure to determine the saturation solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity solvent of interest (e.g., DMF, NMP, DMSO)

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in mg/mL or mol/L.

-

Stability Profile

The stability of the Fmoc protecting group is a critical aspect of SPPS. It must be stable during storage and the coupling reaction but readily cleavable under mild basic conditions for the subsequent coupling step.

General Stability of Fmoc-Amino Acids

-

In Solution: Solutions of Fmoc-amino acids in DMF are generally stable for one to two weeks when stored in a refrigerator.[1] Over longer periods, degradation can occur.

-

pH Stability: The Fmoc group is highly stable in acidic and neutral conditions. It is, however, labile to basic conditions, which is the principle behind its removal in SPPS.

-

Deprotection: The standard condition for Fmoc removal is treatment with a 20% solution of piperidine in DMF.[2] The rate of deprotection can be influenced by the base concentration, solvent, and the steric hindrance of the amino acid side chain.

Expected Stability of this compound

Due to the bulky cyclobutyl group, the deprotection of this compound might be slightly slower than for sterically unhindered amino acids. However, it is expected to be efficiently removed under standard deprotection conditions.

Experimental Protocol: Stability Assessment (Monitoring Fmoc Deprotection Kinetics)

This protocol describes a method to assess the stability of this compound under deprotection conditions by monitoring the release of the dibenzofulvene-piperidine adduct, which has a characteristic UV absorbance.

Objective: To determine the rate of Fmoc deprotection from this compound under standard SPPS conditions.

Materials:

-

This compound

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

DMF (spectrophotometric grade)

-

UV-Vis spectrophotometer or HPLC with a UV detector

Procedure:

-

Reaction Setup:

-

Dissolve a known concentration of this compound in DMF.

-

Initiate the deprotection reaction by adding the deprotection solution.

-

-

Monitoring:

-

At various time points, take an aliquot of the reaction mixture.

-

Dilute the aliquot with DMF to a concentration suitable for UV-Vis measurement.

-

Measure the absorbance at approximately 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.

-

-

Data Analysis:

-

Plot the absorbance versus time to obtain a kinetic curve.

-

The time required to reach the plateau of the curve indicates the completion of the deprotection reaction.

-

Conclusion

This compound is a valuable building block for peptide synthesis, offering the potential to introduce unique structural and functional properties into peptides. While specific quantitative data on its stability and solubility are limited, this guide provides estimations based on structurally related compounds and detailed protocols for its experimental characterization. A thorough understanding and, where necessary, experimental determination of these properties will enable researchers and drug developers to effectively utilize this compound in their synthetic endeavors, leading to the successful creation of novel and potent peptide-based therapeutics.

References

Preliminary studies on the bioactivity of peptides containing beta-cyclobutyl-alanine.

Introduction: The incorporation of non-natural amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as stability, potency, and receptor selectivity. Among these synthetic building blocks, β-cyclobutyl-alanine stands out as a promising residue for imparting unique conformational constraints. The cyclobutyl moiety, with its distinct steric profile, is hypothesized to influence peptide backbone folding, thereby pre-organizing the molecule into a bioactive conformation and improving resistance to enzymatic degradation. Despite its potential, a comprehensive review of the existing scientific literature reveals a notable scarcity of detailed studies on the specific bioactivity of peptides containing β-cyclobutyl-alanine. While the synthesis of this amino acid and its derivatives is documented, and its value in peptidomimetics is recognized, concrete quantitative data on the biological activity of peptides incorporating this specific residue remains largely unpublished.

This technical guide aims to address this knowledge gap by outlining the theoretical advantages of incorporating β-cyclobutyl-alanine into peptide scaffolds, detailing the general experimental workflows for assessing bioactivity, and providing a framework for future research in this area. In the absence of specific published data, this document will leverage established principles of peptide design and bioactivity assessment to provide a roadmap for researchers, scientists, and drug development professionals interested in exploring the potential of β-cyclobutyl-alanine-containing peptides.

Rationale for Incorporation: The Structural Advantage of the Cyclobutyl Moiety

The primary motivation for incorporating β-cyclobutyl-alanine into a peptide sequence is to introduce a significant conformational constraint. The bulky and rigid cyclobutyl group restricts the rotational freedom around the adjacent peptide bonds, influencing the local secondary structure. This can lead to several potential benefits:

-

Enhanced Receptor Affinity: By locking the peptide into a conformation that is complementary to the binding site of a biological target, the entropic penalty of binding is reduced, potentially leading to higher affinity.

-

Increased Proteolytic Stability: The steric hindrance provided by the cyclobutyl group can shield the adjacent peptide bonds from the action of proteases, thereby increasing the in vivo half-life of the peptide.

-

Improved Selectivity: The unique three-dimensional shape imposed by the β-cyclobutyl-alanine may favor binding to a specific receptor subtype over others, leading to improved selectivity and a better side-effect profile.

General Experimental Workflow for Bioactivity Assessment

The journey from a novel peptide containing β-cyclobutyl-alanine to a potential therapeutic lead involves a systematic process of synthesis and biological evaluation. The following workflow outlines the key experimental stages.

Detailed Experimental Protocols (Hypothetical Framework)

Given the absence of specific published protocols for peptides containing β-cyclobutyl-alanine, this section provides a generalized, yet detailed, framework for key experiments based on standard methodologies in peptide chemistry and pharmacology.

Peptide Synthesis and Purification

1. Solid-Phase Peptide Synthesis (SPPS):

-

Resin: Rink Amide MBHA resin is commonly used to obtain a C-terminally amidated peptide.

-

Amino Acid Derivatives: Fmoc-protected amino acids, including Fmoc-β-cyclobutyl-L-alanine, are used.

-

Coupling: A solution of the Fmoc-amino acid, a coupling reagent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in a solvent like DMF is added to the deprotected resin. The reaction is typically agitated for 1-2 hours at room temperature.

-

Deprotection: The Fmoc group is removed by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.

-

Washes: The resin is washed with DMF and DCM between coupling and deprotection steps to remove excess reagents and byproducts.

-

Monitoring: The completion of coupling and deprotection steps is monitored using a qualitative ninhydrin test.

2. Cleavage and Deprotection:

-

The synthesized peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously using a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The resin is treated with this mixture for 2-3 hours at room temperature.

3. Purification and Characterization:

-

The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed and dried.

-

Purification is achieved using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

In Vitro Enzyme Inhibition Assay (Example: A Protease)

1. Reagents and Materials:

-

Purified target protease enzyme.

-

A fluorogenic substrate specific for the enzyme.

-

Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives).

-

Test peptide containing β-cyclobutyl-alanine, dissolved in DMSO.

-

A known inhibitor as a positive control.

-

A microplate reader capable of fluorescence detection.

2. Assay Procedure:

-

A dilution series of the test peptide is prepared in the assay buffer.

-

In a 96-well microplate, the enzyme is pre-incubated with the test peptide (or vehicle control) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The increase in fluorescence, corresponding to substrate cleavage, is monitored kinetically over time using the microplate reader.

3. Data Analysis:

-

The initial reaction rates (slopes of the fluorescence vs. time curves) are calculated for each inhibitor concentration.

-

The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the vehicle control.

-

The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is calculated by fitting the dose-response data to a suitable sigmoidal model using graphing software.

Potential Signaling Pathways to Investigate

The specific signaling pathway to investigate will depend on the therapeutic target of interest. However, based on the common applications of peptidomimetics, several pathways are of high relevance. For instance, if the peptide is designed as an anti-cancer agent, pathways involved in cell proliferation, apoptosis, and metastasis would be key areas of investigation.

A Technical Guide to Fmoc-Ala(beta-cyclobutyl)-OH for Research Applications

For researchers and professionals in drug development and peptide chemistry, Fmoc-Ala(beta-cyclobutyl)-OH is a valuable synthetic building block. This non-proteinogenic amino acid, featuring a cyclobutyl group on its beta-carbon, offers unique steric properties that can significantly influence the conformational stability and biological activity of peptides. This guide provides an in-depth overview of its suppliers, purity, and detailed methodologies for its incorporation into peptide chains.

Supplier and Purity Information

The availability and purity of this compound are critical considerations for its successful application in research. Several chemical suppliers offer this compound, with purity levels suitable for solid-phase peptide synthesis (SPPS). Below is a summary of publicly available information from various suppliers. It is important to note that for some suppliers, analytical data may need to be confirmed by the end-user.

| Supplier | Product Name | CAS Number | Purity Specification | Notes |

| Chem-Impex | Fmoc-D-Ala(β-cyclobutyl)-OH | 478183-63-0 | ≥ 98% (Assay) | D-enantiomer.[1] |

| Chem-Impex | Fmoc-L-Ala(β-cyclobutyl)-OH | 478183-62-9 | ≥ 97% (HPLC) | L-enantiomer.[2] |

| Sigma-Aldrich | Fmoc-Ala(β-cyclobutyl)-OH, AldrichCPR | 478183-62-9 | Not specified | Sold "as-is"; buyer assumes responsibility for confirming identity and purity.[3] |

| Santa Cruz Biotechnology | Fmoc-Ala(β-cyclobutyl)-OH | 478183-62-9 | Not specified | For research use only.[4] |

| Advanced ChemTech | Fmoc-Ala(β-cyclobutyl)-OH | Not specified | Not specified | Listed as an available amino acid. |

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based solid-phase peptide synthesis. However, due to the steric hindrance presented by the cyclobutyl side chain, optimization of the coupling step is crucial to ensure high efficiency and prevent incomplete reactions.

General Workflow for Fmoc-SPPS

A standard cycle in Fmoc-SPPS involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Optimized Coupling Protocol for this compound

Due to its bulky nature, standard coupling reagents may result in low yields. The use of more potent coupling reagents is highly recommended.

Materials:

-

Fmoc-protected peptide-resin

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling reagent (e.g., HATU, HCTU, or COMU; 3-5 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine; 6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound and the coupling reagent (e.g., HATU) in DMF.

-

Add the base (e.g., DIPEA) to the activation solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40-50 °C), if compatible with the peptide sequence and resin.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser or Chloranil test). If the test is positive (indicating incomplete reaction), the coupling step should be repeated.

-

-

Washing: After a successful coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% Triisopropylsilane).

-

Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Impact on Peptide Structure and Function

The incorporation of unnatural amino acids like Ala(beta-cyclobutyl) can significantly enhance the therapeutic potential of peptides. The bulky, non-polar cyclobutyl side chain can introduce conformational constraints, leading to a more defined secondary structure. This pre-organization can improve binding affinity to biological targets and increase resistance to proteolytic degradation, thereby extending the peptide's half-life in vivo.

References

Expanding the Peptidic Toolbox: A Technical Guide to Non-Natural Amino Acids in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nAAs) into peptides has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can engineer peptides with enhanced therapeutic properties, including superior stability, heightened potency, and novel functionalities. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and impactful applications of nAAs in contemporary peptide design.

The Rationale for Non-Natural Amino Acids

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their clinical utility is often hampered by inherent liabilities such as poor metabolic stability and low oral bioavailability.[1][2] The introduction of nAAs is a powerful approach to overcome these limitations. These bespoke building blocks offer a diverse chemical toolkit to modulate the physicochemical properties of peptides in ways that are not possible with their natural counterparts.[2][3]

The strategic incorporation of nAAs can confer a range of benefits:

-

Enhanced Proteolytic Stability: Alterations to the peptide backbone or the introduction of sterically hindering side chains can prevent recognition and cleavage by proteases, significantly extending the in vivo half-life of peptide therapeutics.[1][4]

-

Improved Pharmacokinetic Profiles: Modifications with nAAs can enhance binding to serum proteins like albumin, thereby reducing renal clearance and prolonging circulation time.

-

Increased Binding Affinity and Selectivity: The unique functionalities of nAAs can forge additional interactions with biological targets, leading to superior binding affinity and improved selectivity.[5][6]

-

Conformational Constraint: Certain nAAs can be used to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity.[7]

A Universe of Chemical Diversity: Types of Non-Natural Amino Acids

The repertoire of synthetically accessible nAAs is vast and continues to expand. These can be broadly categorized based on the nature of their modification:

-

D-Amino Acids: The mirror images of the natural L-amino acids. Their incorporation is a common strategy to confer resistance to proteolysis by enzymes that are stereospecific for L-amino acids.[8][9][10]

-

N-Alkylated Amino Acids: The addition of an alkyl group, typically a methyl group, to the backbone amide nitrogen. This modification can enhance membrane permeability and proteolytic resistance.[4]

-

β- and γ-Amino Acids: These homologated amino acids have one or two additional carbon atoms in their backbone, respectively. This alteration of the peptide backbone renders them highly resistant to protease degradation.[11][12][13]

-

Amino Acids with Modified Side Chains: This is the largest and most diverse class, encompassing a wide array of functionalities, including:

-

Halogenated derivatives (e.g., fluoro-phenylalanine)

-

Aromatic amino acids with extended ring systems (e.g., naphthylalanine)

-

Amino acids with reactive handles for bioconjugation (e.g., p-azidophenylalanine, propargylglycine)

-

Photo-crosslinkers (e.g., p-benzoylphenylalanine)

-

Conformationally constrained amino acids (e.g., α,α-disubstituted amino acids)

-

Data Presentation: The Quantitative Impact of Non-Natural Amino Acids

The judicious selection and placement of nAAs can lead to dramatic improvements in the pharmacological properties of peptides. The following tables summarize quantitative data from various studies, highlighting the impact of nAA incorporation.

Table 1: Enhancement of Proteolytic Stability

| Peptide/Analog | Modification | Assay Condition | Half-life (t½) | Fold Improvement | Reference |

| Somatostatin | - | Human Plasma | ~3 min | - | [14] |

| Octreotide | D-Phe, D-Trp, amino alcohol | Human Plasma | 1.5 - 2 hours | ~30-40x | [14][15] |

| MUC2 Peptide (L) | All L-amino acids | Human Serum | - | - | [9] |

| MUC2 Peptide (D-term) | D-amino acids at N- and C-termini | Human Serum | Resistant to degradation | Significant | [9] |

| α-peptide | All α-amino acids | In vitro with various proteases | Rapidly degraded | - | [11] |

| β-peptide | All β-amino acids | In vitro with various proteases | Stable for >48h | Significant | [11][13] |

| GLP-1 (native) | - | In vitro with DPP-IV | - | - | [16] |

| GLP-1 Analog | N-methylation of His7 | In vitro with DPP-IV | Hardly degraded | Significant | [16] |

Table 2: Modulation of Binding Affinity

| Peptide/Analog | Target | Modification | IC₅₀ / Kᵢ | Fold Change vs. Native | Reference |

| Neurokinin A (4-10) | NK₂ Receptor | - | - | - | [17] |

| [L-Ala⁶]NKA(4-10) | NK₂ Receptor | Phe⁶ → L-Ala | - | 5000x decrease | [17] |

| [D-Phe⁶]NKA(4-10) | NK₂ Receptor | Phe⁶ → D-Phe | - | Drastic reduction | [17] |

| α-Conotoxin PeIA | α9α10 nAChR | - | - | - | [18] |

| PeIA[S4Dap, S9Dap] | α9α10 nAChR | Ser⁴→Dap, Ser⁹→Dap | 0.93 nM | ~24x increase | [18] |

| α-Conotoxin (various) | nAChRs | - | Varies (nM to µM) | - | [19][20] |

| HIV Protease Inhibitor | HIV-1 Protease | - | - | - | [8][21] |

| Darunavir | HIV-2 Protease | - | 0.17 nM | - | [21] |

| Menin-binding motif | Menin | Multiple nAAs | - | 100x increase | [6] |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing a Non-Natural Amino Acid

This protocol outlines the manual synthesis of a model peptide incorporating a non-natural amino acid using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected natural amino acids

-

Fmoc-protected non-natural amino acid (e.g., Fmoc-D-Phenylalanine)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Thoroughly wash the resin with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Coupling: a. In a separate vial, pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the activation mixture. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 1-2 hours. e. Monitor the coupling reaction using a Kaiser test (for primary amines) or a chloranil test (for secondary amines like N-methylated amino acids).

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence, incorporating the Fmoc-protected non-natural amino acid at the desired position.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the cleaved peptide.

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Purification and Characterization: a. Collect the peptide precipitate by centrifugation. b. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by mass spectrometry (MS) to confirm its identity.

Native Chemical Ligation (NCL) for Peptide Assembly

NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. This method is particularly useful for synthesizing larger peptides and proteins and can be adapted for incorporating nAAs.[3][22][23][24]

Materials:

-

Peptide 1 with a C-terminal thioester (can contain nAAs).

-

Peptide 2 with an N-terminal cysteine (can contain nAAs).

-

Ligation buffer: e.g., 6 M Guanidine-HCl, 100 mM sodium phosphate, pH 7.0.

-

Thiol catalyst: e.g., 4-mercaptophenylacetic acid (MPAA).

-

Reducing agent: e.g., TCEP (tris(2-carboxyethyl)phosphine).

Procedure:

-

Dissolution: Dissolve Peptide 1 and Peptide 2 in the ligation buffer.

-

Addition of Reagents: Add the thiol catalyst and reducing agent to the reaction mixture.

-

Ligation Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC and MS.

-

Purification: Once the ligation is complete, purify the full-length peptide by RP-HPLC.

-

Characterization: Confirm the identity and purity of the final product by MS.

Characterization of Peptides Containing Non-Natural Amino Acids

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is a valuable technique for assessing the secondary structure of peptides in solution.[20][25][26][27][28]

Protocol:

-

Sample Preparation: Prepare a solution of the purified peptide in an appropriate buffer (e.g., phosphate buffer) at a known concentration (typically 0.1-0.5 mg/mL).

-

CD Measurement: Acquire the CD spectrum of the sample in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.

-

Data Analysis: Analyze the resulting spectrum to estimate the percentage of α-helix, β-sheet, and random coil structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides high-resolution structural information about peptides in solution, including their three-dimensional conformation and dynamics.[25][29]

Protocol:

-

Sample Preparation: Prepare a concentrated solution of the peptide (typically >1 mM) in a suitable deuterated solvent (e.g., H₂O/D₂O or an organic solvent).

-

NMR Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY) on a high-field NMR spectrometer.

-

Data Analysis: Assign the NMR signals and use the NOE-derived distance restraints to calculate the three-dimensional structure of the peptide.

Mandatory Visualizations

Experimental Workflow for Peptide Drug Discovery with Non-Natural Amino Acids

References

- 1. PepINVENT: generative peptide design beyond natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of neurokinin A(4-10) at the human tachykinin NK(2) receptor: the effect of amino acid substitutions on receptor affinity and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Functional Characterization of Conotoxins from Conus achatinus Targeting NMDAR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. Peptide-mediated activation of Akt and extracellular regulated kinase signaling prevents lymphocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A computational approach for designing D-proteins with non-canonical amino acid optimised binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ovid.com [ovid.com]

- 15. Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glucagon-like Peptide-1 (GLP-1) Analogs: Recent Advances, New Possibilities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]